Galactonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Galactonamide is a bioactive chemical.

Applications De Recherche Scientifique

Galactonamide Applications in Scientific Research

Galactonamides, particularly N-alkyl-D-galactonamides, are a class of low molecular weight gelators (LMWGs) with increasing applications in scientific research, especially in biomedicine and materials science . These compounds, derived from galactose, exhibit self-assembling properties in aqueous solutions, forming hydrogels with potential uses in cell culture, drug delivery, and 3D printing .

Hydrogel Formation and Properties

Galactonamides can form hydrogels through a straightforward process, typically involving dissolving the compound in water at high temperatures, followed by cooling to induce gelation . The gelation properties are influenced by the alkyl chain length on the this compound molecule . For instance, N-hexyl, N-heptyl, and N-octyl derivatives exhibit varying gelation speeds and minimum gelation concentrations .

- N-hexyl-D-galactonamide: Slow gel formation with a minimum gelation concentration of 1 wt % .

- N-heptyl-D-galactonamide: Spontaneous gel formation upon cooling with a minimum gelation concentration of 0.45 wt % .

- N-octyl-D-galactonamide: Spontaneous gel formation upon cooling with a minimum gelation concentration of 0.5 wt % .

The morphology of the resulting hydrogels consists of ribbon-like microstructures, with fiber dimensions and distribution affecting the gel's macroscopic stiffness and suitability for cell culture .

Cell Culture Applications

N-heptyl-D-galactonamide hydrogels have demonstrated promise as scaffolds for 3D cell culture, particularly for neuronal cells . The soft nature of these gels, requiring low modulus substrates, mimics brain tissue, making them suitable for neural cell growth . Studies have shown that neuronal cells can penetrate these hydrogels to a depth of approximately 200 µm, enabling true 3D colonization and organization .

These hydrogels also support the differentiation of adult human neuronal stem cells (hNSCs) into glial and neuronal cells, fostering the development of dense neurofilament networks . The subtle differences in the alkyl chain length significantly impact cell growth, with N-heptyl-D-galactonamide showing superior performance compared to N-hexyl and N-octyl derivatives .

3D Printing Applications

Galactonamides can be used in 3D printing to create biocompatible structures . A solution of N-heptyl-D-galactonamide in dimethylsulfoxide (DMSO) can be injected into a water bath to trigger self-assembly into a continuous gel filament . This method allows for precise deposition of patterns and construction of multi-layered structures .

The process involves the continuous extrusion of the this compound solution, with gelation occurring rapidly via solvent exchange, resulting in constructs composed solely of N-heptyl-D-galactonamide and water . This technique is adaptable for various small amphiphile molecules, offering a versatile approach for creating complex 3D structures .

Drug Delivery Systems

While the provided search results do not directly address drug delivery applications of galactonamides, the broader context of supramolecular hydrogels in biomedicine suggests potential uses in this area . The biocompatibility and tunable properties of this compound hydrogels could be exploited for controlled drug release . Further research is needed to explore these specific applications.

Propriétés

Numéro CAS |

14965-96-9 |

|---|---|

Formule moléculaire |

C6H13NO6 |

Poids moléculaire |

195.17 g/mol |

Nom IUPAC |

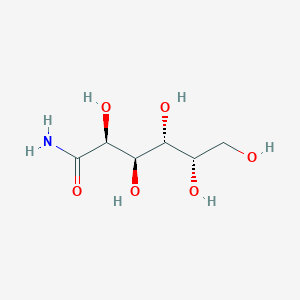

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3+,4+,5-/m0/s1 |

Clé InChI |

JCZPMGDSEAFWDY-RSJOWCBRSA-N |

SMILES |

C(C(C(C(C(C(=O)N)O)O)O)O)O |

SMILES isomérique |

C([C@@H]([C@H]([C@H]([C@@H](C(=O)N)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C(=O)N)O)O)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Galactonamide; L-Galactonamide; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.